3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol.
Preparation Methods
The synthesis of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes . The process can be carried out using various oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale oxidation reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Various substitution reactions can occur at the phenethylamino group or the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of bioactive molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of anesthetic drugs like tiletamine.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a precursor to tiletamine, it acts on the central nervous system by blocking NMDA receptors, leading to dissociative anesthesia. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
Tetramethylene sulfone (Sulfolane): Known for its use as a solvent in the extraction of aromatic hydrocarbons.
3-Phenyl-1,1-dioxido-tetrahydrothiophene: Another thiophene derivative with different substituents and applications.
3-Hydroxy-4-(phenethylamino)tetrahydrothiophene 1,1-dioxide: A hydroxylated derivative with potential biological activities.
These comparisons highlight the unique structure and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15)9-7-12(10-16)13-8-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFBAFTFQNHEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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